1-(Tert-butylamino)-3-phenoxypropan-2-ol
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Overview
Description
1-(Tert-butylamino)-3-phenoxypropan-2-ol is an organic compound that features a tert-butylamino group attached to a phenoxypropanol backbone
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butylamino)-3-phenoxypropan-2-ol is the beta-adrenergic receptor . Beta-adrenergic receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular function, including heart rate and blood pressure regulation .
Mode of Action
This compound acts as a non-selective beta-adrenergic receptor blocking agent . It binds to both beta1 and beta2 adrenergic receptors, inhibiting the action of catecholamines, which are hormones produced by the adrenal glands in response to stress . This results in various physiological changes, including a reduction in heart rate and blood pressure .
Biochemical Pathways
The compound’s action on the beta-adrenergic receptors affects several biochemical pathways. For instance, it can reduce cardiac output in both healthy subjects and patients with heart disease . In patients with severe impairment of myocardial function, beta-adrenergic receptor blockade may inhibit the stimulatory effect of the sympathetic nervous system necessary to maintain adequate cardiac function .
Pharmacokinetics
Similar compounds, like timolol, are known to be extensively metabolized in humans .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and osmolality of the solution in which the compound is delivered can affect its stability and efficacy
Biochemical Analysis
Biochemical Properties
It is known that the tert-butylamino group can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
The synthesis of 1-(tert-butylamino)-3-phenoxypropan-2-ol typically involves the reaction of phenoxypropanol with tert-butylamine. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(Tert-butylamino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-(Tert-butylamino)-3-phenoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Comparison with Similar Compounds
1-(Tert-butylamino)-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:
tert-Butylamine: This compound shares the tert-butylamino group but lacks the phenoxypropanol backbone, resulting in different chemical properties and applications.
4-(tert-Butylamino)imidazo[1,2-a]pyridin-2-ylphenyl p-tolylcarbamate: This compound features a similar tert-butylamino group but is structurally different, leading to distinct biological activities and applications.
Properties
IUPAC Name |
1-(tert-butylamino)-3-phenoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)14-9-11(15)10-16-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCRATFVXVJSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874496 |
Source
|
Record name | 2-PROPANOL, 1-[(1,1-DIMETHYLETHYL)AMINO]-3-PHENO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64980-40-1 |
Source
|
Record name | 2-PROPANOL, 1-[(1,1-DIMETHYLETHYL)AMINO]-3-PHENO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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